Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinolines. It is characterized by its unique molecular structure, which includes a quinoline ring with various substituents that enhance its chemical properties. The compound is identified by the CAS number 1221573-17-6 and has potential applications in medicinal chemistry due to its biological activities.
The synthesis of Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the quinoline core, followed by the introduction of the chloro and trifluoromethyl groups. The final step usually involves esterification to introduce the ethyl ester group.
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has a complex molecular structure characterized by:
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical transformations:
Reagents commonly used include:
The mechanism of action for Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate primarily involves its interaction with specific biological targets:
The exact pathways can vary based on the biological system being studied, indicating a need for further research into its pharmacological effects .
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures or in the presence of strong acids/bases). Its solubility in various solvents can also influence its reactivity and applications in synthesis.
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several notable applications:
Quinoline-3-carboxylates represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The core 4-oxo-1,4-dihydroquinoline structure enables diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 1065094-20-3) exemplifies this strategic framework, integrating C8-chloro and C5-trifluoromethyl substituents that profoundly modulate its electronic properties and steric profile. With the molecular formula C13H9ClF3NO3 (MW 319.67 g/mol), this compound features a conjugated system where the carboxylic ester at C3 and carbonyl at C4 create a planar pharmacophore essential for target binding [1] [4]. The crystalline structure reveals intermolecular N–H···O hydrogen bonds linking molecules into chains, while π-π interactions between quinoline rings (centroid-centroid distances: 3.495–3.603 Å) further stabilize the supramolecular architecture [4]. These intrinsic properties provide the foundation for its diverse biological applications.
The therapeutic evolution of 4-oxo-1,4-dihydroquinoline-3-carboxylates began with early antibacterial agents like nalidixic acid. Structural refinements established that:
Table 1: Evolution of Key Quinoline-3-Carboxylate Pharmacophores
Generation | Representative Substituents | Primary Therapeutic Use |
---|---|---|
1st (1960s) | C1-Nethyl, C8-H | Gram-negative antibacterials |
2nd (1980s) | C6-F, C8-Cl | Broad-spectrum antibiotics |
3rd (2000s) | C5/6-CF3, C8-Cl | Anticancer/antiproliferative agents |
The target compound emerges as a 3rd-generation derivative where C5-trifluoromethylation and C8-chlorination synergistically address limitations of earlier scaffolds. Synthetic accessibility via Gould-Jacobs cyclization—condensing diethyl ethoxymethylenemalonate with substituted anilines followed by thermal cyclization—enabled systematic exploration of C5/C8 positions [4] [7]. This methodology facilitated the incorporation of sterically demanding groups like trifluoromethyl at C5, previously inaccessible via classical routes.
The trifluoromethyl group (-CF3) at C5 exerts multifaceted effects:
Complementarily, the C8-chloro substituent:
Table 2: Bioactivity Impact of Substituents in Quinoline-3-carboxylates
Substituent Position | Target Interaction | Biological Consequence |
---|---|---|
C5-CF3 | Hydrophobic pocket occupancy | 8–12x ↑ antiproliferative activity vs. C5-H [2] |
C8-Cl | Halogen bonding with Ser/Thr residues | ↓ Resistance development in antimicrobials [10] |
C3-COOEt | H-bond acceptor; metabolic labile site | Tunable prodrug strategy |
Structure-activity relationship (SAR) studies confirm that C5-CF3/C8-Cl combination maximizes target engagement. In H-PGDS inhibitors, C5-CF3 improves stacking with Trp104 (Kd ↓ 40%), while C8-Cl reduces off-target reactivity [7]. Molecular docking reveals these groups fill adjacent hydrophobic sub-pockets in kinase targets, explaining their cooperative effects [3].
Quinoline-3-carboxylates address critical gaps in oncology and anti-infective therapy:
Antibacterial innovation: With rising fluoroquinolone resistance, C5-CF3/C8-Cl analogues inhibit DNA gyrase in Staphylococcus aureus 4-fold more effectively than ciprofloxacin derivatives [10]. Their distinct binding mode avoids common QRDR (quinolone resistance-determining region) mutations.
Anti-inflammatory potential: Fragment-based screening identified quinoline-3-carboxylates as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors (FP IC50 = 5,000–220,000 nM), suggesting utility in asthma and Duchenne muscular dystrophy [7]. Ligand efficiency (LE = 0.43–0.51) exceeds many lead compounds.
Unmet needs include:
"The limited bioavailability of polar quinoline carboxylates demands prodrug strategies. Ethyl esterification in the target compound balances solubility and cell penetration, serving as a hydrolyzable promoiety for active carboxylic acid metabolites" [1] [10]
Additionally, selective H-PGDS inhibition without L-PGDS cross-reactivity remains challenging. The C5-CF3 group’s steric bulk may confer selectivity through differential fit into H-PGDS’s smaller binding pocket [7].
"Dimethyl-dithianylmethyl (dM-Dim) esters protect the C3-carboxyl during C8 chlorination, resisting harsh conditions (100°C, Pd catalysis). Subsequent oxidative deprotection (NaIO4, pH 7) regenerates carboxyl without side reactions" [10]
Table 3: Comparative Synthetic Approaches
Method | Yield | Reaction Time | Key Advantage |
---|---|---|---|
Conventional thermal | 67–76% | 4–6 hours | Scalability to >100g |
Microwave-assisted | 88% | 33 minutes | ↓ Isomerization byproducts |
Pd-catalyzed cyclization | 82% | 2 hours | Regioselective CF3 placement |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1